5-HT₃ Receptor Affinity: Meta-Chlorophenylguanidine vs. Alternative Agonist Chemotypes
2-(3-Chlorophenyl)guanidine (mCPG; MD-354) demonstrates high-affinity binding at 5-HT₃ serotonin receptors with Ki = 35 nM, placing it among potent 5-HT₃ ligands [1]. In comparative assessment, the structurally related agonist meta-chlorophenylbiguanide (mCPBG), which incorporates a biguanide rather than guanidine moiety, exhibits a distinct binding profile and functional characteristics [2]. The compound also displays comparable affinity for α₂B-adrenoceptors (Ki = 25 nM), a dual-target profile not observed with mCPBG or with 2-methyl-5-HT (ED₅₀ = 4.5 mg/kg in drug discrimination assays) [3][4].
| Evidence Dimension | Receptor binding affinity (Ki) for 5-HT₃ receptors |
|---|---|
| Target Compound Data | Ki = 35 nM (5-HT₃); Ki = 25 nM (α₂B-adrenoceptor) |
| Comparator Or Baseline | mCPBG: distinct binding profile (Ki not directly comparable due to divergent chemotype); 2-methyl-5-HT: ED₅₀ = 4.5 mg/kg |
| Quantified Difference | Dual 5-HT₃/α₂B-adrenoceptor affinity profile absent in comparator agonists |
| Conditions | Radioligand binding assays using [³H]GR65630 for 5-HT₃ receptors; NG108-15 cell membranes |
Why This Matters
The dual 5-HT₃/α₂B-adrenoceptor affinity profile enables unique pharmacological applications in analgesia adjuvant research that single-target 5-HT₃ ligands cannot replicate.
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- [3] Antinociception: mechanistic studies on the action of MD-354 and clonidine. Part 1. The 5-HT₃ component. Eur J Pharmacol. 2005;528(1-3):65-72. DOI: 10.1016/j.ejphar.2005.11.007 View Source
- [4] Dukat M, Young R, Darmani NN, Ahmed B, Glennon RA. The 5-HT₃ agent N-(3-chlorophenyl)guanidine (MD-354) serves as a discriminative stimulus in rats and displays partial agonist character in a shrew emesis assay. Psychopharmacology. 2000;150(2):200-207. DOI: 10.1007/s002130000410 View Source
